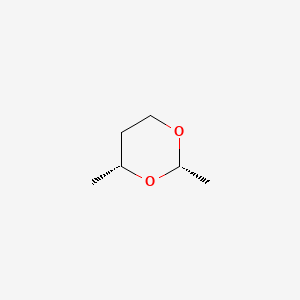

2,4-Dimethyl-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPYGYMOSZTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870769 | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-20-1, 15042-59-8 | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,4-Dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-m-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4-Dimethyl-1,3-dioxane, including its chemical and physical properties, synthesis, and safety information. The data is presented to be a key resource for laboratory and research applications.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. It is recognized as a natural product found in sources such as papaya fruit and Amomum nilgiricum.[1][2][3] Its chemical structure consists of a six-membered dioxane ring with two methyl substituents at positions 2 and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 766-20-1 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][4][5][8] |

| Molecular Weight | 116.16 g/mol | [1][2][4][5][8] |

| Appearance | Colorless to pale yellow clear liquid | [1][7][8] |

| Boiling Point | 116.5 - 118 °C | [1][2] |

| Density | 0.94 g/cm³ | [2] |

| Refractive Index | 1.4120 - 1.4160 | [2] |

| Flash Point | 24 - 29.9 °C | [1][2] |

| Water Solubility | 13970 mg/L at 25 °C (estimated) | [1] |

| Purity | >98.0% (GC) available commercially | [7][8] |

Synthesis Protocol

A general method for the synthesis of dimethyl dioxanes involves the acid-catalyzed reaction of an appropriate diol with an aldehyde or ketone. For this compound, a common laboratory-scale synthesis involves the reaction of 1,3-butanediol (B41344) with acetaldehyde (B116499).

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

Materials:

-

1,3-Butanediol

-

Acetaldehyde

-

Anhydrous acidic catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Apparatus for distillation and a Dean-Stark trap or similar setup for water removal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine 1,3-butanediol and the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst to the mixture.

-

Reagent Addition: Slowly add acetaldehyde to the stirring mixture. The reaction is typically exothermic, so controlled addition may be necessary.

-

Reaction and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure this compound.

For a related synthesis, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared from biacetyl, serving as a stable precursor for further reactions.[9]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and a dangerous good for transport.[4][10] Appropriate safety precautions must be taken when handling this chemical.

Table 2: GHS Hazard Information

| Hazard | Description |

| Signal Word | Danger |

| Pictograms | 🔥 (Flammable) |

| Hazard Statements | H226: Flammable liquid and vapor.[10] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[10] P264: Wash hands and skin thoroughly after handling.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11] P403+P235: Store in a well-ventilated place. Keep cool.[11] P501: Dispose of contents/container in accordance with local regulations.[11] |

Handling and Storage Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.[10][11]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[11][12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and flame-retardant clothing.[10][11]

-

Avoid contact with skin and eyes, and avoid inhalation of vapors.[10][11] In case of contact, rinse the affected area with plenty of water.[11][12] If inhaled, move to fresh air.[11][12]

Like other ethers, there is a potential for peroxide formation upon prolonged storage, especially in the presence of air and light.[13] It is advisable to test for peroxides before distillation if the compound has been stored for an extended period.

References

- 1. This compound, 766-20-1 [thegoodscentscompany.com]

- 2. This compound CAS#: 766-20-1 [m.chemicalbook.com]

- 3. This compound CAS#: 766-20-1 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 766-20-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00329A [pubs.rsc.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Dimethyl dioxane - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethyl-1,3-dioxane

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2,4-dimethyl-1,3-dioxane (B1663926). Due to the limited availability of specific experimental spectral data in the public domain, this document focuses on a theoretical prediction and interpretation based on established NMR principles and data from related 1,3-dioxane (B1201747) structures. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of the NMR characteristics of substituted 1,3-dioxanes.

Introduction

This compound is a heterocyclic organic compound that can exist as two diastereomers: cis and trans. The spatial orientation of the two methyl groups significantly influences the magnetic environments of the ring's protons and carbons, leading to distinct NMR spectra for each isomer. Understanding these spectral differences is crucial for the stereochemical assignment and conformational analysis of this and related molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of both isomers, presented in a clear and comparative format.

Molecular Structure and Stereoisomerism

The conformational preference of the 1,3-dioxane ring is a chair form. The positions of the methyl groups at C2 and C4 can be either axial (ax) or equatorial (eq), giving rise to the cis and trans isomers.

-

cis-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation, both methyl groups are in the equatorial position to minimize steric strain.

-

trans-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation, one methyl group is equatorial and the other is axial.

The following diagrams illustrate the chair conformations of the cis and trans isomers.

Caption: Chair conformation of cis-2,4-dimethyl-1,3-dioxane.

Caption: Chair conformation of trans-2,4-dimethyl-1,3-dioxane.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are influenced by the electronic environment and spatial orientation of the protons. Protons in axial positions are typically shielded compared to their equatorial counterparts.

Predicted ¹H NMR Data for cis-2,4-Dimethyl-1,3-dioxane

In the cis isomer, with both methyl groups equatorial, the ring protons will have distinct chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2 (axial) | ~4.6 - 4.8 | q | ~5.0 | 1H |

| H-4 (axial) | ~3.8 - 4.0 | m | - | 1H |

| H-5eq | ~1.8 - 2.0 | m | - | 1H |

| H-5ax | ~1.2 - 1.4 | m | - | 1H |

| H-6eq | ~4.0 - 4.2 | m | - | 1H |

| H-6ax | ~3.4 - 3.6 | m | - | 1H |

| 2-CH₃ (eq) | ~1.2 - 1.3 | d | ~5.0 | 3H |

| 4-CH₃ (eq) | ~1.1 - 1.2 | d | ~6.5 | 3H |

Predicted ¹H NMR Data for trans-2,4-Dimethyl-1,3-dioxane

The trans isomer will exhibit different chemical shifts due to the axial methyl group at C2. The axial methyl group will cause a significant shielding effect on the syn-axial protons at C4 and C6.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2 (equatorial) | ~4.9 - 5.1 | q | ~5.0 | 1H |

| H-4 (axial) | ~3.7 - 3.9 | m | - | 1H |

| H-5eq | ~1.9 - 2.1 | m | - | 1H |

| H-5ax | ~1.3 - 1.5 | m | - | 1H |

| H-6eq | ~4.1 - 4.3 | m | - | 1H |

| H-6ax | ~3.3 - 3.5 | m | - | 1H |

| 2-CH₃ (ax) | ~1.3 - 1.4 | d | ~5.0 | 3H |

| 4-CH₃ (eq) | ~1.1 - 1.2 | d | ~6.5 | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry of the molecule. The γ-gauche effect, where a substituent causes shielding of a carbon three bonds away in a gauche conformation, is particularly important in distinguishing the isomers.

Predicted ¹³C NMR Data for cis-2,4-Dimethyl-1,3-dioxane

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | ~98 - 100 |

| C-4 | ~70 - 72 |

| C-5 | ~34 - 36 |

| C-6 | ~65 - 67 |

| 2-CH₃ | ~21 - 23 |

| 4-CH₃ | ~22 - 24 |

Predicted ¹³C NMR Data for trans-2,4-Dimethyl-1,3-dioxane

The axial methyl group at C2 in the trans isomer will cause a shielding (upfield shift) of the C4 and C6 carbons due to the γ-gauche effect.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | ~93 - 95 |

| C-4 | ~65 - 67 |

| C-5 | ~33 - 35 |

| C-6 | ~60 - 62 |

| 2-CH₃ | ~19 - 21 |

| 4-CH₃ | ~22 - 24 |

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

¹H NMR Spectroscopy

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

-

Spectral Width (SW): A range of approximately 12-16 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Apply baseline correction.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

¹³C NMR Spectroscopy

-

Instrument Setup: Use the same sample and maintain the lock and shim settings.

-

Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A range of approximately 220-250 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Logical Workflow for Stereochemical Assignment

The following diagram outlines the logical workflow for assigning the stereochemistry of this compound using the predicted NMR data.

Caption: Workflow for stereochemical assignment of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectral analysis of cis- and trans-2,4-dimethyl-1,3-dioxane. The predicted data, based on fundamental NMR principles, highlights the key spectral differences arising from the distinct stereochemistry of the two isomers. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this class of compounds. This guide serves as a valuable resource for the structural elucidation and conformational analysis of substituted 1,3-dioxanes in academic and industrial research settings.

Mass Spectrometry Analysis of 2,4-Dimethyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,4-Dimethyl-1,3-dioxane, a cyclic acetal (B89532) of interest in various chemical and pharmaceutical research areas. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data from mass spectral analysis, and outlines a representative experimental protocol for its determination via Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization Mass Spectrum and Fragmentation

Under standard 70 eV electron ionization, this compound undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and quantification. The fragmentation patterns are influenced by the presence of the two oxygen atoms and the methyl substituents on the dioxane ring.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C2H3O]+ or [C3H7]+ |

| 44 | 55 | [C2H4O]+• |

| 45 | 95 | [C2H5O]+ |

| 55 | 20 | [C3H3O]+ or [C4H7]+ |

| 56 | 30 | [C3H4O]+• |

| 71 | 15 | [C4H7O]+ |

| 73 | 5 | [C3H5O2]+ |

| 101 | 35 | [M - CH3]+ |

| 116 | 5 | [M]+• (Molecular Ion) |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]+•) with a theoretical m/z of 116. Due to the inherent instability of the cyclic acetal structure upon ionization, the molecular ion peak is often of low abundance. The subsequent fragmentation follows several key pathways, primarily involving the cleavage of the dioxane ring and the loss of substituents. The proposed major fragmentation pathways are visualized in the diagram below.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. This protocol is based on established methods for the analysis of similar volatile and semi-volatile organic compounds, including other dioxanes.[2][3][4]

Sample Preparation

For analysis of this compound in a liquid matrix (e.g., a reaction mixture or a formulation), a simple dilution is typically sufficient.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

-

Sample Dilution: Dilute the sample containing this compound with the chosen solvent to bring the expected concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Instrumentation and Conditions

A standard capillary GC-MS system is recommended for this analysis.

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full scan from m/z 40 to 200 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the ions at m/z 43, 45, and 101.

-

Data Analysis

-

Identification: The identification of this compound is confirmed by comparing the retention time of the analyte peak in the sample chromatogram with that of a known standard, and by matching the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: A calibration curve is constructed by plotting the peak area of the target ion (e.g., m/z 43 or 101) against the concentration of the prepared standards. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Experimental Workflow Visualization

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

References

Conformational Analysis of 2,4-Dimethyl-1,3-dioxane Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational landscape of the stereoisomers of 2,4-dimethyl-1,3-dioxane (B1663926). A thorough understanding of the three-dimensional structure and energetics of these isomers is crucial for applications in stereoselective synthesis, medicinal chemistry, and materials science, where molecular geometry dictates reactivity and biological activity. This document outlines the fundamental principles governing the conformational preferences, presents available quantitative data, details experimental and computational methodologies for their analysis, and provides visual representations of key concepts.

Introduction to the Stereoisomers and Conformational Basics

This compound exists as two stereoisomers: cis and trans. The conformational behavior of these isomers is primarily dictated by the preference of the 1,3-dioxane (B1201747) ring to adopt a chair conformation, which minimizes torsional and angle strain. Within the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The cis-isomer has both methyl groups on the same face of the ring, leading to a diequatorial or a diaxial arrangement in the chair conformation. The trans-isomer has the methyl groups on opposite faces, resulting in an axial-equatorial or equatorial-axial arrangement. The energetic preference for equatorial substitution by alkyl groups generally drives the conformational equilibrium towards the conformer that maximizes this arrangement.

Quantitative Conformational and Thermochemical Data

The relative stabilities of the various conformers of cis- and trans-2,4-dimethyl-1,3-dioxane have been investigated through calorimetric measurements and computational studies. The key thermodynamic parameters, including heats of formation and conformational energies, are summarized below. Please note that while data for the cis-isomer is available, specific experimental values for the trans-isomer are less directly reported in recent literature; however, the foundational work of Pihlaja and Luoma (1968) provides crucial insights into the thermochemistry of methyl-substituted 1,3-dioxanes.

Table 1: Thermochemical Data for this compound Isomers

| Isomer | Parameter | Value (kcal/mol) | Reference |

| cis-2,4-Dimethyl-1,3-dioxane | Standard Enthalpy of Formation (gas, 298.15 K) | -102.3 ± 0.8 | [Pihlaja and Heikkila, 1967] |

| cis-2,4-Dimethyl-1,3-dioxane | Standard Enthalpy of Formation (gas, 298.15 K) | -101.6 | [Pihlaja and Luoma, 1968] |

Table 2: Conformational Energies of Related Substituted 1,3-Dioxanes (for comparison)

| Compound | Conformation | Relative Energy (kcal/mol) | Method |

| trans-2,5-Dimethyl-1,3-dioxane | Diequatorial Chair (C 2e5e) | 0.0 | ab initio RHF//6-31G(d) |

| trans-2,5-Dimethyl-1,3-dioxane | Diaxial Chair (C 2a5a) | 5.1 - 5.4 | ab initio RHF//6-31G(d) |

| cis-2,5-Dimethyl-1,3-dioxane | Axial-Equatorial Chair (C 2e5a) | 0.0 | ab initio RHF//6-31G(d) |

Note: The data for 2,5-dimethyl-1,3-dioxane (B14706944) provides a valuable analogy for the expected conformational preferences in the 2,4-disubstituted isomers, where a strong preference for equatorial positioning of the methyl groups is anticipated.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of substituted dioxanes in solution. By analyzing chemical shifts and, more importantly, proton-proton coupling constants, the dominant chair conformation and the axial/equatorial orientation of substituents can be determined.

Synthesis and Purification of cis- and trans-2,4-Dimethyl-1,3-dioxane

A general procedure for the synthesis of 2,4-disubstituted-1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde. For this compound, this would involve the reaction of 1,3-butanediol (B41344) with acetaldehyde (B116499). The resulting mixture of cis and trans isomers can be separated by fractional distillation or column chromatography.

Protocol:

-

Reaction Setup: To a stirred solution of 1,3-butanediol (1.0 eq) in a non-polar solvent such as hexane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Acetaldehyde Addition: Slowly add acetaldehyde (1.1 eq).

-

Azeotropic Removal of Water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Workup: After completion of the reaction (monitored by GC or TLC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude mixture of cis and trans isomers can be separated by careful fractional distillation or flash column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified cis or trans isomer of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of ~0.6 mL in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition (¹H NMR):

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to obtain optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 10-12 ppm, centered around 5 ppm.

-

Acquisition Time: At least 3 seconds to ensure good digital resolution.

-

Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the Free Induction Decay (FID).

-

Perform a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Integrate all signals.

-

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

-

Analyze the multiplicities and measure the coupling constants for all relevant signals.

-

Data Analysis: The key to determining the conformation lies in the analysis of the vicinal coupling constants (³JHH) between the protons on the dioxane ring. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (2-5 Hz). By measuring these coupling constants, the orientation of the protons, and thus the methyl substituents, can be deduced.

Computational Modeling Protocols

Computational chemistry provides a powerful means to investigate the structures, relative energies, and interconversion pathways of the conformers of this compound. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for such systems.

Protocol for DFT-based Conformational Analysis:

-

Structure Building: Construct the initial 3D structures of the possible chair and twist-boat conformers for both cis and trans isomers using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Method: Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Keywords (ORCA example): ! B3LYP 6-31G(d) Opt

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

-

-

Frequency Calculations:

-

Purpose: Perform frequency calculations on the optimized geometries at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Keywords (ORCA example): ! B3LYP 6-31G(d) Freq

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the different conformers for each isomer to determine their relative stabilities and predict the equilibrium populations.

-

The energy difference between the most stable conformers of the cis and trans isomers will indicate the overall thermodynamic preference.

-

-

Structural Analysis:

-

From the optimized geometries, measure key structural parameters such as bond lengths, bond angles, and, most importantly, dihedral angles. These can be compared with experimental data derived from NMR coupling constants via the Karplus equation.

-

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the key stereoisomers and the conformational equilibrium of the cis-isomer.

Caption: Stereoisomers of this compound.

Caption: Conformational equilibrium of cis-2,4-dimethyl-1,3-dioxane.

Caption: Experimental and computational workflow.

Conclusion

The conformational analysis of cis- and trans-2,4-dimethyl-1,3-dioxane reveals a strong preference for chair conformations with equatorial positioning of the methyl groups to minimize steric strain. This preference is quantifiable through experimental techniques like NMR spectroscopy, by analyzing vicinal coupling constants, and can be accurately modeled using computational methods such as DFT. A detailed understanding of these conformational equilibria is essential for predicting the chemical and physical properties of these molecules and is a critical component in the rational design of new chemical entities in various fields of research and development.

An In-depth Technical Guide to the Cis and Trans Isomers of 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and experimental characterization of the cis and trans isomers of 2,4-dimethyl-1,3-dioxane (B1663926). This information is critical for professionals in drug development and organic synthesis, where a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its physical properties, reactivity, and biological activity.

Introduction to the Stereochemistry of this compound

This compound is a saturated heterocyclic compound that exists as two diastereomers: a cis isomer and a trans isomer. These isomers arise from the relative orientation of the methyl groups at the C2 and C4 positions of the 1,3-dioxane (B1201747) ring. The six-membered 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions.

The cis isomer has both methyl groups on the same side of the ring, while the trans isomer has them on opposite sides. In the most stable chair conformations, the substituents will preferentially occupy the equatorial positions to minimize steric interactions.

Conformational Analysis and Thermodynamic Stability

The relative stability of the cis and trans isomers is determined by the conformational preferences of the methyl groups at the C2 and C4 positions. Pioneering work in the field of conformational analysis of 1,3-dioxanes has established the energetic penalties associated with placing substituents in axial positions.

The conformational energy, or A-value, of a methyl group at the C2 position of a 1,3-dioxane ring is approximately 4.0 kcal/mol, while the A-value for a methyl group at the C4 position is about 2.9 kcal/mol.[1] These values represent the Gibbs free energy difference between the conformer with the methyl group in the axial position and the conformer with the methyl group in the equatorial position.

Cis Isomer (2,4-diequatorial): The most stable conformation of the cis isomer has both the C2-methyl and the C4-methyl groups in equatorial positions (e,e). This arrangement minimizes steric strain.

Trans Isomer (2-equatorial, 4-axial or 2-axial, 4-equatorial): The trans isomer must have one methyl group in an equatorial position and the other in an axial position. Given the A-values, the conformation with the C2-methyl group being equatorial and the C4-methyl group being axial (e,a) would be more stable than the conformation with the C2-methyl group being axial and the C4-methyl group being equatorial (a,e), as the energetic penalty for an axial methyl at C2 is higher.

Due to the significant energetic cost of placing either methyl group in an axial position, the cis isomer with both methyl groups equatorial is substantially more stable than the trans isomer.

Below is a diagram illustrating the chair conformations of the cis and trans isomers.

Quantitative Thermodynamic Data

The thermodynamic equilibrium between the cis and trans isomers heavily favors the more stable cis isomer. The equilibrium can be established through acid catalysis, which allows for the opening and closing of the dioxane ring.

| Parameter | Value | Reference |

| ΔG° (cis ⇌ trans) | > 2 kcal/mol | Estimated from A-values |

| K_eq ([trans]/[cis]) | < 0.03 | Calculated from ΔG° |

| A-value (2-Me) | ~4.0 kcal/mol | [1] |

| A-value (4-Me) | ~2.9 kcal/mol | [1] |

Table 1: Thermodynamic Parameters for the Isomerization of this compound

The NIST WebBook provides thermochemical data for the cis-isomer.

| Property | Value | Units |

| Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.1583 | g/mol |

| CAS Registry Number | 15042-59-8 | |

| Standard Enthalpy of Formation (gas, ΔfH°_gas) | -425.1 ± 3.3 | kJ/mol |

| Standard Enthalpy of Combustion (liquid, ΔcH°_liquid) | -3610.8 ± 4.2 | kJ/mol |

Table 2: Thermochemical Data for cis-2,4-Dimethyl-1,3-dioxane [2][3]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of butane-1,3-diol with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of an acid catalyst, with azeotropic removal of water to drive the reaction to completion.

Materials:

-

Butane-1,3-diol

-

Paraldehyde

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene (B28343) or benzene (B151609) (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add butane-1,3-diol, paraldehyde (in slight excess), and a catalytic amount of PTSA.

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, which is a mixture of cis and trans isomers (predominantly cis), can be purified by fractional distillation.

The following diagram outlines the general workflow for the synthesis.

Acid-Catalyzed Equilibration of Isomers

To determine the thermodynamic equilibrium constant between the cis and trans isomers, a sample of the isomer mixture (or an isolated isomer) is treated with a catalytic amount of acid in an inert solvent.

Procedure:

-

Dissolve a known amount of the this compound isomer mixture in a suitable solvent (e.g., CDCl₃ for NMR analysis or an aprotic solvent for GC analysis).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

-

Allow the mixture to stir at a controlled temperature until equilibrium is reached. The time to reach equilibrium can be monitored by periodically analyzing the isomer ratio.

-

Quench the reaction by adding a weak base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

-

Analyze the final isomer ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization (NMR)

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound and for determining their conformations. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

Expected ¹H NMR Features:

-

Cis Isomer (diequatorial): The protons on the methyl groups will appear as doublets. The methine protons at C2 and C4 will be in an equatorial environment and will likely resonate at a lower field compared to their axial counterparts in the trans isomer. The coupling constants between vicinal protons will be characteristic of their dihedral angles (e.g., J_ee, J_ea).

-

Trans Isomer (equatorial/axial): This isomer will exhibit a more complex spectrum due to the presence of both axial and equatorial substituents and protons. The axial protons typically resonate at a higher field (are more shielded) than equatorial protons. The coupling constants will differ significantly from the cis isomer, reflecting the different dihedral angles (e.g., J_aa, J_ae).

Expected ¹³C NMR Features:

The chemical shifts of the ring carbons are also sensitive to the stereochemistry. Carbons bearing axial substituents are generally shielded (resonate at a higher field) compared to those with equatorial substituents (the γ-gauche effect). Therefore, the ¹³C NMR spectra of the cis and trans isomers are expected to be distinct.

Conclusion

The cis and trans isomers of this compound provide a classic example of conformational analysis in heterocyclic systems. The strong preference for equatorial substitution results in the cis isomer being significantly more stable than the trans isomer. A thorough understanding of their synthesis, equilibration, and spectroscopic properties is essential for their application in research and development. The experimental protocols and data presented in this guide offer a foundational resource for scientists working with these and related compounds.

References

The Enigmatic Presence of 2,4-Dimethyl-1,3-dioxane in Nature: A Technical Guide to its Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-dioxane, a heterocyclic organic compound, has been identified as a naturally occurring volatile substance. While its presence in the vast chemical landscape of natural products is not widespread, its confirmed identification in specific plant species warrants a closer examination of its origins and the methodologies for its isolation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and isolation of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development. The guide details the known natural sources, presents a generalized experimental protocol for its isolation and analysis, and proposes a putative biosynthetic pathway for its formation.

Natural Occurrence

The documented natural occurrence of this compound is primarily limited to the plant kingdom. To date, the most definitive evidence points to its presence in the essential oils and extracts of Amomum nilgiricum, a plant belonging to the ginger family (Zingiberaceae). While some databases suggest its presence in papaya (Carica papaya) fruit, extensive studies on the volatile compounds of papaya have not consistently listed this specific dioxane derivative.

Quantitative Data on Natural Occurrence

Quantitative data regarding the concentration of this compound in its natural sources is currently scarce in publicly available literature. A study involving the GC-MS analysis of extracts from Amomum nilgiricum identified this compound as one of 25 phytochemical compounds, but did not specify its concentration or relative abundance. Further research is required to quantify the yield of this compound from its known natural source.

| Natural Source | Part of Organism | Compound Presence | Quantitative Data |

| Amomum nilgiricum | Leaves and Rhizomes | Confirmed | Not Reported |

| Papaya (Carica papaya) | Fruit | Mentioned in some databases, but not consistently confirmed in detailed volatile analyses | Not Applicable |

Proposed Biosynthesis

The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on the fundamental principles of organic chemistry, a putative pathway can be proposed. Cyclic acetals, such as this compound, are formed through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a diol.

In a biological context, this reaction would likely be enzyme-mediated. The proposed pathway involves the reaction of acetaldehyde (B116499) and 1,3-butanediol, both of which can be derived from common metabolic pathways in plants. Acetaldehyde is a product of ethanol (B145695) metabolism, which is linked to glycolysis. 1,3-Butanediol can be synthesized from acetyl-CoA, a central molecule in metabolism.

Caption: Putative biosynthetic pathway of this compound.

Isolation and Identification: A Generalized Experimental Protocol

Sample Preparation

Fresh plant material (e.g., leaves and rhizomes of Amomum nilgiricum) should be collected and thoroughly cleaned to remove any soil or debris. The material can be used fresh or air-dried in the shade to reduce moisture content. For solvent extraction, the material should be ground into a coarse powder to increase the surface area for extraction.

Extraction of Volatile Compounds

Several methods can be employed to extract volatile compounds from the prepared plant material. The choice of method will depend on the stability of the compound and the desired purity of the extract.

-

Steam Distillation: This is a common method for extracting essential oils. The plant material is placed in a distillation apparatus, and steam is passed through it. The steam carries the volatile compounds, which are then condensed and collected.

-

Solvent Extraction: This method involves macerating the plant material in a suitable organic solvent (e.g., hexane, ethyl acetate (B1210297), or methanol) at room temperature for an extended period. The solvent is then filtered and concentrated under reduced pressure to yield the crude extract. A study on Amomum nilgiricum successfully used ethyl acetate and methanol (B129727) for extraction.

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a "green" technology that offers high selectivity and yields solvent-free extracts.

Isolation and Purification

The crude extract obtained

An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4-Dimethyl-1,3-dioxane, a heterocyclic organic compound. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for this compound. This document summarizes key experimentally determined and computationally estimated thermodynamic parameters, details the experimental and computational methodologies used for their determination, and presents this information in a clear and accessible format.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various chemical and biological systems. For this compound, a number of these properties have been experimentally determined, primarily through calorimetric methods. The following tables summarize the key quantitative data for the cis isomer of this compound.

Table 1: Enthalpy Data for cis-2,4-Dimethyl-1,3-dioxane

| Thermodynamic Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Combustion (Liquid) | -3610.8 ± 4.2 | Combustion Calorimetry | Pihlaja and Luoma, 1968[1] |

| -3608.3 ± 1.4 | Combustion Calorimetry | Pihlaja and Heikkila, 1967[1] | |

| Standard Enthalpy of Formation (Liquid) | -465.2 ± 4.2 | Combustion Calorimetry | Pihlaja and Luoma, 1968[1] |

| -468 ± 2 | Combustion Calorimetry | Pihlaja and Heikkila, 1967[1] | |

| Standard Enthalpy of Formation (Gas) | -425.2 | Calculated from Liquid Phase Data | Pihlaja and Luoma, 1968[2] |

| -428.0 ± 3.3 | Combustion Calorimetry | Pihlaja and Heikkila, 1967[2] | |

| Standard Enthalpy of Vaporization | 40 ± 1 | Vapor Pressure Measurement | Pihlaja and Heikkila, 1967[3][4] |

Table 2: Other Physical and Thermodynamic Properties of cis-2,4-Dimethyl-1,3-dioxane

| Property | Value | Units | Method/Reference |

| Molecular Formula | C6H12O2 | - | General Knowledge[2][5] |

| Molecular Weight | 116.1583 | g/mol | General Knowledge[2][5] |

| Boiling Point | 390.65 | K | Eliel and Knoeber, 1968[3][4] |

Experimental Protocols

The experimental determination of the thermodynamic properties of this compound has primarily relied on two key techniques: combustion calorimetry and the gas saturation method for determining the enthalpy of vaporization.

Combustion Calorimetry

The standard enthalpies of combustion and formation of this compound were determined using static bomb calorimetry. This classical technique measures the heat released during the complete combustion of a substance in a constant-volume container (a "bomb").

Methodology:

A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless-steel bomb. The bomb is then sealed and pressurized with an excess of pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited electrically, and the resulting temperature change of the water is meticulously measured.

The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid[6]. By measuring the temperature rise during the combustion of this compound and knowing the energy equivalent of the calorimeter, the heat of combustion of the sample can be calculated. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Experimental Workflow for Combustion Calorimetry:

Gas Saturation Method for Enthalpy of Vaporization

The enthalpy of vaporization of this compound was determined from vapor pressure measurements obtained using the gas saturation method, also known as the transpiration method. This technique involves saturating a carrier gas with the vapor of the substance of interest at a constant temperature.

Methodology:

An inert carrier gas, such as nitrogen, is passed at a slow, controlled rate through a saturator containing the liquid this compound. The saturator is maintained at a precise and constant temperature. As the carrier gas bubbles through the liquid, it becomes saturated with the vapor of the compound. The amount of vaporized substance is then determined by trapping and weighing it or by measuring the weight loss of the saturator.

By measuring the volume of the carrier gas and the amount of substance transported, the partial pressure of the substance at that temperature can be calculated. This process is repeated at several different temperatures. The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Workflow for Gas Saturation Method:

Computational Methodology

In the absence of complete experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for such calculations.

Methodology:

The first step in a computational thermochemistry study is to determine the optimized molecular geometry of the compound. This is typically achieved using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G**). A vibrational frequency analysis is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

The standard enthalpy of formation can be calculated using the atomization method or by employing isodesmic reactions. The atomization method involves calculating the total electronic energy of the molecule and subtracting the sum of the electronic energies of the constituent atoms in their standard states. Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of systematic errors in the calculations.

The standard Gibbs free energy of formation can then be calculated from the standard enthalpy of formation and the standard entropy using the fundamental thermodynamic relationship: ΔG° = ΔH° - TΔS°.

Computational Workflow for Thermodynamic Properties:

Conclusion

This technical guide has summarized the available experimental thermodynamic data for this compound and outlined the standard experimental and computational methodologies for the determination of these properties. While key enthalpy data have been experimentally determined, a complete thermodynamic characterization would benefit from the experimental measurement of Gibbs free energy, entropy, and heat capacity. In the absence of such data, computational methods provide a reliable means of estimation. The information presented here serves as a foundational resource for scientists and researchers requiring a thorough understanding of the thermodynamic behavior of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 2,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and conformational behavior of 2,4-Dimethyl-1,3-dioxane. As a substituted heterocyclic acetal (B89532), this molecule serves as a valuable model system for understanding stereoelectronic effects, particularly the anomeric effect, which plays a crucial role in the conformation and reactivity of many biologically relevant molecules, including carbohydrates and various drug candidates. This document details the synthesis, stereoisomerism, and spectroscopic characterization of the cis and trans isomers of this compound. A thorough examination of its conformational landscape, supported by data from analogous systems, is presented. Experimental protocols for synthesis and spectroscopic analysis are outlined, and key structural relationships are visualized through detailed diagrams.

Introduction

This compound, with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol , is a cyclic acetal possessing two stereogenic centers at the C2 and C4 positions.[1] This leads to the existence of two diastereomers: cis-2,4-Dimethyl-1,3-dioxane and trans-2,4-Dimethyl-1,3-dioxane. The 1,3-dioxane (B1201747) ring system is a common structural motif in natural products and pharmaceuticals, and its conformational preferences significantly influence molecular recognition and biological activity.

The study of this compound provides fundamental insights into the interplay of steric and stereoelectronic effects in determining molecular geometry. The orientation of the methyl groups is governed by a delicate balance between minimizing steric hindrance and optimizing orbital interactions, most notably the anomeric effect. This guide will delve into these aspects, providing a detailed understanding of the structural and electronic properties of this important heterocyclic system.

Molecular Structure and Stereoisomerism

The 1,3-dioxane ring typically adopts a chair conformation to minimize angle and torsional strain, similar to cyclohexane. The presence of two oxygen atoms in the ring, however, introduces asymmetry and alters bond lengths and angles compared to its carbocyclic analogue. The key structural features of this compound are its two stereoisomers, cis and trans, which arise from the relative orientation of the methyl groups at positions 2 and 4.

-

cis-2,4-Dimethyl-1,3-dioxane (CAS: 15042-59-8): In the most stable chair conformation, both methyl groups can be either in equatorial or axial positions.

-

trans-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation, one methyl group is in an equatorial position and the other is in an axial position.

The relative stability of these conformers is dictated by steric interactions and the anomeric effect.

Conformational Analysis and the Anomeric Effect

The conformational equilibrium of this compound is a central aspect of its chemistry. The chair conformation is the most stable, but the orientation of the methyl substituents is influenced by several factors.

Chair Conformations

For cis-2,4-Dimethyl-1,3-dioxane, two chair conformers are in equilibrium: one with both methyl groups equatorial (diequatorial) and one with both methyl groups axial (diaxial). For the trans isomer, the two chair conformers have one methyl group axial and the other equatorial.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy an axial position, despite the potential for greater steric hindrance.[2] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring heteroatom (oxygen) and the antibonding σ* orbital of the C-substituent bond.[3]

In this compound, an anomeric effect is expected to influence the conformational preference of the methyl group at the C2 position. This can lead to a greater population of the conformer with an axial C2-methyl group than would be predicted based on steric considerations alone.

Conformational Equilibrium

The preferred conformation of each isomer is a balance between minimizing 1,3-diaxial interactions and maximizing stabilizing anomeric effects.

-

cis-isomer: The diequatorial conformer is generally more stable due to the avoidance of significant 1,3-diaxial steric strain that would be present in the diaxial conformer.

-

trans-isomer: The equilibrium will favor the chair conformation where the bulkier methyl group occupies the equatorial position to minimize steric interactions. However, the anomeric effect at C2 will favor an axial orientation of the methyl group at this position. The final equilibrium position will depend on the relative magnitudes of these competing effects.

The following diagram illustrates the chair-chair interconversion for the cis and trans isomers.

Quantitative Structural Data

Table 1: Predicted Bond Lengths and Angles for a Substituted 1,3-Dioxane Chair Conformation

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| C-O | 1.41 - 1.43 |

| C-C | 1.52 - 1.54 |

| C-H | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-O-C | 111 - 113 |

| O-C-O | 110 - 112 |

| O-C-C | 108 - 110 |

| C-C-C | 110 - 112 |

Note: These are typical values for substituted 1,3-dioxanes and may vary slightly for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of this compound isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons in the 1,3-dioxane ring are highly dependent on their axial or equatorial orientation and the relative stereochemistry of the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers

| Proton | cis-isomer (diequatorial) | trans-isomer (C2-ax, C4-eq) |

| H2 (methine) | ~4.6-4.8 ppm (q) | ~4.2-4.4 ppm (q) |

| H4 (methine) | ~3.8-4.0 ppm (m) | ~3.5-3.7 ppm (m) |

| H5 (methylene) | ~1.3-1.8 ppm (m) | ~1.3-1.8 ppm (m) |

| H6 (methylene) | ~3.6-4.2 ppm (m) | ~3.6-4.2 ppm (m) |

| C2-CH₃ | ~1.2-1.3 ppm (d) | ~1.1-1.2 ppm (d) |

| C4-CH₃ | ~1.1-1.2 ppm (d) | ~1.0-1.1 ppm (d) |

Note: These are predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

The coupling constants between adjacent protons are particularly informative for determining the conformation. Vicinal coupling constants (³J) are dependent on the dihedral angle, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial and axial-equatorial interactions compared to equatorial-equatorial interactions.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms also provide valuable structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Carbon | cis-isomer (diequatorial) | trans-isomer (C2-ax, C4-eq) |

| C2 | ~98-102 ppm | ~94-98 ppm |

| C4 | ~68-72 ppm | ~65-69 ppm |

| C5 | ~32-36 ppm | ~30-34 ppm |

| C6 | ~65-69 ppm | ~62-66 ppm |

| C2-CH₃ | ~20-23 ppm | ~18-21 ppm |

| C4-CH₃ | ~21-24 ppm | ~19-22 ppm |

Note: These are predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the acid-catalyzed acetalization of 1,3-butanediol (B41344) with acetaldehyde.[4] The reaction yields a mixture of the cis and trans isomers.

Materials:

-

1,3-Butanediol

-

Acetaldehyde

-

Anhydrous toluene (B28343)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1,3-butanediol and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Acetaldehyde is added to the mixture.

-

The reaction mixture is refluxed, and the water formed is removed azeotropically using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography or gas chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product, a mixture of cis and trans isomers, is purified by fractional distillation or column chromatography.

The following diagram outlines the general workflow for the synthesis and purification.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2,4-Dimethyl-1,3-dioxane

This technical guide provides a comprehensive overview of the acid-catalyzed mechanism for the formation of 2,4-dimethyl-1,3-dioxane (B1663926), tailored for researchers, scientists, and drug development professionals. It covers the core reaction mechanism, detailed experimental protocols, and relevant quantitative and spectroscopic data.

Introduction

This compound is a cyclic acetal (B89532), a class of organic compounds that serve as crucial protecting groups for carbonyls (aldehydes and ketones) and 1,3-diols in multi-step organic synthesis.[1][2][3] The 1,3-dioxane (B1201747) ring system is generally stable under basic, oxidative, and reductive conditions but is readily cleaved by acid, making it an ideal protective moiety.[2][3] The formation of this compound proceeds through the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-butanediol (B41344). This guide elucidates the mechanistic pathway of this reversible reaction and provides practical information for its synthesis and characterization.

Reaction Mechanism

The formation of a cyclic acetal such as this compound is a reversible, acid-catalyzed process involving the reaction of an aldehyde (acetaldehyde) with a diol (1,3-butanediol).[2][4] The mechanism involves two main stages: formation of a hemiacetal intermediate, followed by its conversion to the acetal.[4][5]

The key steps are as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

-

First Nucleophilic Attack: A hydroxyl group from the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon.[4]

-

Deprotonation: A base (like the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[4]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of a water molecule, forming a resonance-stabilized oxocarbenium ion.[4]

-

Second Nucleophilic Attack (Cyclization): The second hydroxyl group of the diol molecule attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, forming the six-membered dioxane ring.[4]

-

Final Deprotonation: The protonated acetal is deprotonated by a base, regenerating the acid catalyst and yielding the final this compound product.[4]

To drive the equilibrium towards the product, the water formed as a byproduct must be removed from the reaction mixture, typically through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[2][4][6]

Caption: A diagram illustrating the stepwise acid-catalyzed mechanism for the formation of this compound.

Quantitative Data

While specific kinetic and yield data for the synthesis of this compound are not extensively reported in the literature, data from analogous 1,3-dioxane formations provide valuable insights. A variety of Brønsted and Lewis acids are effective catalysts.[1][6] The choice of catalyst and reaction conditions significantly impacts reaction time and yield.

Table 1: Typical Catalysts and Conditions for 1,3-Dioxane Synthesis

| Catalyst Type | Example Catalyst | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Reflux in toluene (B28343) or benzene (B151609) with Dean-Stark trap | Most common method; efficient water removal drives equilibrium.[2] | [2][3] |

| Sulfuric acid (H₂SO₄) | Catalytic amount in solvent | Strong acid, but can lead to side reactions.[1][6] | [1][6] | |

| Amberlyst-15 | Heterogeneous, reflux | Solid acid catalyst, easily separated and recycled.[6] | [6] | |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild conditions | Highly efficient and chemoselective.[6][7] | [6][7] |

| Cerium(III) chloride (CeCl₃·7H₂O) | Mild conditions | Effective alternative to strong Brønsted acids.[6] | [6] |

| Other | Iodine (I₂) | Neutral, aprotic conditions | Used with 1,3-bis(trimethylsiloxy)propane.[3] |[3] |

Yields for these reactions are typically high, often exceeding 80-90%, provided that water is effectively removed.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

This protocol is a representative procedure based on standard methods for acetalization.[2][3]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagent Charging: To the round-bottom flask, add 1,3-butanediol (1.0 eq), acetaldehyde (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq), and an appropriate solvent for azeotropic water removal (e.g., toluene or benzene).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Caption: A flowchart outlining the general experimental workflow for the synthesis and purification of this compound.

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | [10][11][12] |

| Molecular Weight | 116.16 g/mol | [10][11][12] |

| CAS Number | 766-20-1 | [10][11] |

| ¹H NMR | Predicted shifts (CDCl₃, ppm): δ ~4.5-5.0 (q, 1H, O-CH-O), δ ~3.5-4.2 (m, 1H, CH-O), δ ~1.0-1.5 (m, 11H, encompassing CH₂, CH, and two CH₃ groups). Note: The presence of stereoisomers (cis/trans) will result in a more complex spectrum. | [13][14] |

| ¹³C NMR | Predicted shifts (CDCl₃, ppm): δ ~98-102 (O-CH-O), δ ~65-75 (CH-O & CH₂-O), δ ~20-40 (CH₂, CH, and CH₃ carbons). | [14] |

| IR Spectroscopy | Key absorptions (cm⁻¹): ~2950-2850 (C-H stretch), ~1150-1050 (strong C-O stretch, characteristic of acetals). | [13][14] |

| Mass Spectrometry | (EI, 70 eV) m/z: Molecular ion [M]⁺ at 116. Key fragments may include [M-CH₃]⁺ at 101. |[10] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. For ¹H NMR, typical parameters include a 30-45° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay. For ¹³C NMR, a 2-5 second relaxation delay is common with proton decoupling.[14]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an appropriate capillary column (e.g., DB-5ms).

-

Data Acquisition: Inject the sample and run a temperature program to separate the components (e.g., hold at 50°C for 2 min, then ramp to 250°C at 10°C/min). The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-200) using electron ionization (EI) at 70 eV.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dioxane, 2,4-dimethyl- [webbook.nist.gov]

- 11. 1,3-Dioxane, 2,4-dimethyl- [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2,4-Dimethyl-1,3-dioxane as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. The 2,4-dimethyl-1,3-dioxane (B1663926) moiety is a valuable cyclic acetal (B89532) protecting group, primarily employed for the safeguarding of 1,3-diols and, by extension, aldehydes or ketones. Formed from the reaction of a 1,3-diol with acetaldehyde (B116499) or its equivalent, this protecting group offers robust stability under a variety of reaction conditions while allowing for mild and efficient removal.

This document provides detailed application notes and protocols for the use of this compound as a protecting group in organic synthesis.

General Principles

The formation of a this compound is an acid-catalyzed acetalization reaction. The equilibrium of this reaction is typically driven towards the product by the removal of water.[1] The resulting six-membered ring structure is conformationally rigid and generally stable to basic, nucleophilic, and reductive conditions.[2][3] Deprotection is readily achieved under acidic conditions via hydrolysis, regenerating the diol and the carbonyl compound.[1][2]

Stability Profile

The stability of the this compound protecting group under various reaction conditions is a key advantage in synthetic planning. A summary of its stability is presented below.

| Reagent/Condition | Stability of 1,3-Dioxanes |

| Aqueous Acid (pH < 6) | Labile[2] |

| Aqueous Base (pH > 8) | Stable[2] |